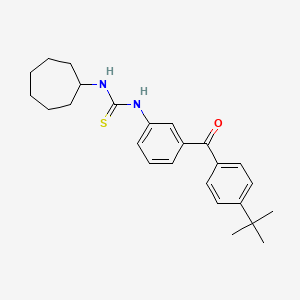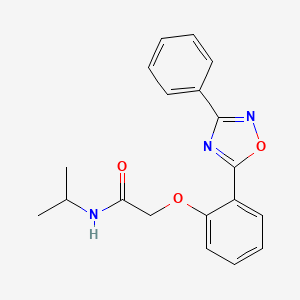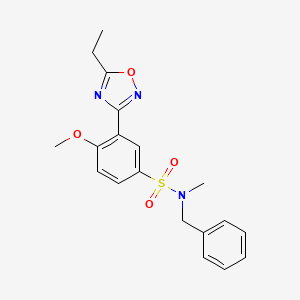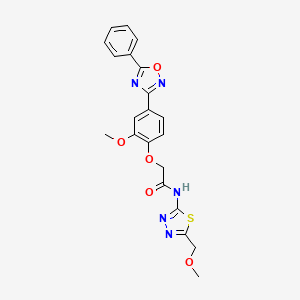
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have significant biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Scientific Research Applications
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to have potent antitumor activity, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action for 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is complex and not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. These effects make it a valuable tool for researchers studying a variety of diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole in lab experiments is its potency. This compound has been found to have significant therapeutic effects at relatively low concentrations, which makes it a cost-effective tool for researchers. Additionally, this compound has been shown to have low toxicity, which reduces the risk of adverse effects in lab animals. However, one of the main limitations of using this compound is its solubility. This compound is relatively insoluble in water, which can make it difficult to administer in lab experiments.
Future Directions
There are a number of future directions for research on 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole. One potential direction is the development of new cancer treatments based on this compound. Researchers could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, researchers could investigate the use of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, researchers could explore ways to improve the solubility of this compound, which would make it a more practical tool for lab experiments.
Synthesis Methods
The synthesis method for 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole involves a series of chemical reactions. The starting materials for the synthesis are 4-chlorobenzoic acid, 2-methoxy-3-aminobenzaldehyde, and hydrazine hydrate. These compounds are reacted together in the presence of a catalyst to form the final product. The synthesis method has been optimized to produce high yields of pure compound, which is essential for scientific research.
properties
IUPAC Name |
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-23-18-14(10-12-4-2-3-5-15(12)20-18)16-21-17(24-22-16)11-6-8-13(19)9-7-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUISQFXXWDHESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C3=NOC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)



